12H-quinoxalino[2,3-b][1,4]benzoxazine
Description
Contextualization within Fused N,O-Heterocyclic System Research
Fused nitrogen and oxygen-containing heterocyclic compounds are integral to the development of a wide range of biologically active molecules and functional materials. nih.gov The combination of quinoxaline (B1680401) and benzoxazine (B1645224) moieties into a single, rigid structure creates a unique electronic and steric environment. Quinoxaline derivatives are known for a wide array of biological activities, while the benzoxazine ring is a key component in high-performance polymers and resins. nih.govacs.orgnih.gov
The synthesis of the 12H-quinoxalino[2,3-b] nih.govias.ac.inbenzoxazine core is typically achieved through the cyclocondensation of 2,3-dichloroquinoxaline (B139996) with substituted 2-aminophenols in a basic medium. researchgate.net This method allows for the introduction of various substituents onto the benzoxazine portion of the molecule, enabling the fine-tuning of its chemical and physical properties.
Research into fused N,O-heterocyclic systems like 12H-quinoxalino[2,3-b] nih.govias.ac.inbenzoxazine is driven by the potential for novel applications. The planarity and electron-rich nature of this system make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net Furthermore, the structural rigidity and potential for specific intermolecular interactions make it an attractive scaffold for the design of new therapeutic agents.
Academic Significance and Research Trajectory of Polycyclic Benzoxazine Scaffolds
Polycyclic benzoxazine scaffolds are a significant focus of academic and industrial research due to their versatile properties. Benzoxazines, as a class of compounds, are known for their exceptional thermal stability, low water absorption, and high char yield, making them valuable in the aerospace and electronics industries. nih.govacs.org The incorporation of additional fused rings, as seen in 12H-quinoxalino[2,3-b] nih.govias.ac.inbenzoxazine, can further enhance these properties.
The research trajectory for polycyclic benzoxazines is moving towards the development of multifunctional materials. By incorporating moieties like quinoxaline, researchers are creating benzoxazine-based polymers with enhanced thermal and mechanical properties. nih.govacs.org For instance, quinoxaline-containing benzoxazines have been shown to exhibit lower polymerization temperatures and produce thermosets with high glass transition temperatures and decomposition temperatures. nih.govacs.orgnih.gov
The academic significance of these scaffolds also extends to medicinal chemistry. Benzoxazine derivatives have been investigated for a range of biological activities, and the fusion with other heterocyclic systems can lead to the discovery of new pharmacological profiles. nih.gov The rigid polycyclic structure can serve as a template for designing molecules that can selectively interact with biological targets.
Table 1: Thermal Properties of Quinoxaline-Containing Benzoxazine Thermosets
| Compound | Glass Transition Temperature (Tg) | 5% Decomposition Temperature | Char Yield |
| BQTP-fu Thermoset | 418 °C | 430 °C | 72% |
Data sourced from studies on a tetrafunctional quinoxaline-containing benzoxazine (BQTP-fu). nih.govacs.org
The synthesis of derivatives of 12H-quinoxalino[2,3-b] nih.govias.ac.inbenzoxazine and related polycyclic systems continues to be an active area of research. researchgate.net The development of more efficient and versatile synthetic routes is crucial for accessing a wider range of compounds for screening in various applications. rsc.org Computational studies are also playing an increasingly important role in predicting the properties of these complex molecules, guiding synthetic efforts towards the most promising candidates. ias.ac.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12H-quinoxalino[2,3-b][1,4]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O/c1-2-6-10-9(5-1)15-13-14(17-10)18-12-8-4-3-7-11(12)16-13/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVDOLPZDYBCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 12h Quinoxalino 2,3 B 1 2 Benzoxazine and Its Derivatives
Direct Cyclocondensation Approaches
Direct cyclocondensation reactions represent a fundamental and widely employed strategy for the construction of the 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzoxazine (B1645224) core. These methods typically involve the formation of the central oxazine ring through the reaction of appropriately substituted quinoxaline (B1680401) and aminophenol precursors.
Cyclocondensation of 2,3-Dichloroquinoxaline (B139996) with 2-Aminophenols
A prevalent and straightforward method for synthesizing 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzoxazines involves the cyclocondensation of 2,3-dichloroquinoxaline with substituted 2-aminophenols. researchgate.net This reaction is typically carried out in the presence of a base in a suitable solvent, such as dimethylformamide (DMF). The base facilitates the deprotonation of the aminophenol, enhancing its nucleophilicity to attack the electron-deficient carbon atoms of the quinoxaline ring, leading to a double nucleophilic substitution and subsequent ring closure. This approach allows for the introduction of various substituents on the benzoxazine portion of the molecule by utilizing appropriately substituted 2-aminophenols.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including polycyclic benzoxazine derivatives. Palladium and copper catalysts, in particular, have been instrumental in developing novel and efficient synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions for Polycyclic Benzoxazine Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have been adapted for the synthesis of complex benzoxazine-containing structures. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. While direct palladium-catalyzed synthesis of the 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzoxazine core from simple precursors is less common, these methods are invaluable for the functionalization of a pre-formed quinoxaline or benzoxazine ring system, enabling the synthesis of a diverse library of derivatives. For example, palladium catalysts are used in the synthesis of novel quinoxaline derivatives through reductive annulation. rsc.org
Copper-Catalyzed Decarboxylative and Aerobic Oxidative Coupling Strategies
Copper-catalyzed reactions have also been explored for the synthesis of quinoxaline and related heterocyclic structures. These methods can involve various strategies, including decarboxylative coupling and aerobic oxidative coupling. Copper catalysts can facilitate the formation of key C-N and C-O bonds required for the construction of the benzoxazine ring system. While specific examples for the direct synthesis of 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzoxazine via these copper-catalyzed methods are not extensively reported, the general utility of copper catalysis in the synthesis of quinoxalines and benzoxazines suggests their potential applicability. organic-chemistry.orgresearchgate.net
Cycloisomerization Strategies
Cycloisomerization reactions, where a molecule undergoes an intramolecular rearrangement to form a cyclic product, represent another potential avenue for the synthesis of 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzoxazine and its derivatives. This approach would typically involve the synthesis of a linear precursor containing all the necessary atoms and functional groups, which is then induced to cyclize under specific reaction conditions, often with the aid of a catalyst. While specific, well-established cycloisomerization strategies for the direct synthesis of this particular heterocyclic system are not prominently featured in the literature, the general principles of cycloisomerization are a cornerstone of modern synthetic organic chemistry and could be applied to the design of novel synthetic routes.
Compound Names
| Compound Name |
| 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzoxazine |
| 2,3-Dichloroquinoxaline |
| 2-Aminophenol |
| Dimethylformamide |
Synthetic Methodologies Overview
| Methodology | Reactants | Key Features |
| Direct Cyclocondensation | 2,3-Dichloroquinoxaline, 2-Aminophenols | Straightforward, base-mediated, allows for substituent variation on the aminophenol. researchgate.net |
| Single-Step Protocols | 2,3-Dichloroquinoxaline, 2-Aminophenols | One-pot synthesis, improved efficiency, reduced waste. researchgate.net |
| Palladium-Catalyzed Coupling | - | Useful for functionalization of pre-formed rings, high efficiency. rsc.org |
| Copper-Catalyzed Coupling | - | Potential for C-N and C-O bond formation. organic-chemistry.orgresearchgate.net |
| Cycloisomerization | Linear precursors | Intramolecular rearrangement, potential for novel synthetic routes. |
Brønsted Acid-Mediated Cycloisomerization
While Brønsted acid catalysis is a powerful tool for constructing cyclic and heterocyclic systems, its specific application for the direct cycloisomerization to form the 12H-quinoxalino[2,3-b] ecnu.edu.cnresearchgate.netbenzoxazine framework is not extensively detailed in the examined literature. However, the principle of Brønsted acid-catalyzed cycloaromatization is a well-established method for creating polycyclic aromatic systems, such as helicenes, from bisacetal precursors. beilstein-journals.org This type of reaction typically involves using a strong acid like trifluoromethanesulfonic acid (TfOH) in a cation-stabilizing solvent such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) to facilitate the cyclization via cationic intermediates. beilstein-journals.org The general applicability of this method suggests a potential, albeit currently underexplored, route for the final ring-closing step in a multi-step synthesis of the target quinoxalinobenzoxazine system.
Nucleophilic Substitution Reactions for Substituted Benzoxazine Derivatives
A primary and effective method for synthesizing the 12H-quinoxalino[2,3-b] ecnu.edu.cnresearchgate.netbenzoxazine core involves a cyclocondensation reaction that proceeds via nucleophilic substitution. researchgate.net This approach typically uses 2,3-dichloroquinoxaline as the electrophilic starting material.
The reaction mechanism involves the nucleophilic attack of a substituted 2-aminophenol at one of the chlorine-bearing carbons of the quinoxaline ring, followed by an intramolecular cyclization to form the fused benzoxazine ring system. The reaction of 2,3-dichloroquinoxaline with various substituted 2-aminophenols in the presence of a base, using dimethylformamide (DMF) as the solvent, yields the corresponding 12H-quinoxalino[2,3-b] ecnu.edu.cnresearchgate.netbenzoxazines in excellent yields. researchgate.net This method is versatile, allowing for the introduction of various substituents onto the benzoxazine portion of the molecule by selecting appropriately substituted 2-aminophenols. The broader utility of nucleophilic substitution on the quinoxaline moiety is a cornerstone for creating diverse derivatives, as it allows for the displacement of leaving groups (like halogens) with a wide array of nucleophiles, including those containing nitrogen or sulfur. nih.govnih.gov
Table 1: Synthesis of 12H-Quinoxalino[2,3-b] ecnu.edu.cnresearchgate.netbenzoxazine Derivatives via Nucleophilic Substitution
| Starting Material 1 | Starting Material 2 | Solvent | Product |
|---|
Micelle-Mediated Green Synthesis of Quinoxaline and 1,4-Benzoxazine Scaffolds
In line with the principles of sustainable and green chemistry, micelle-mediated synthesis offers an environmentally benign alternative for constructing the foundational scaffolds of the target molecule. researchgate.net This methodology utilizes the unique environment of micelles in an aqueous medium to facilitate reactions that might otherwise require harsh conditions or organic solvents. researchgate.netresearchgate.net
Researchers have successfully synthesized a range of heterocycles, including quinoxalines and 1,4-benzoxazines, by reacting components like styrenes with benzene-1,2-diamine (for quinoxalines) or 2-aminophenol (for 1,4-benzoxazines) within a micellar medium. researchgate.net For instance, the reaction of styrene and 2-aminophenol in an aqueous solution of cetylpyridinium bromide (CPB) provides a pathway to 1,4-benzoxazine derivatives. researchgate.net While this method directly produces the individual heterocyclic scaffolds rather than the final fused system, it represents a significant green approach for preparing key precursors. The reaction's mild conditions and use of water as a solvent align with the goals of sustainable chemistry. researchgate.netbohrium.com
Stereoselective Synthesis of Benzoxazine Frameworks
The stereochemistry of the benzoxazine ring can be crucial for its biological activity and material properties. Efficient stereoselective synthesis of 1,4-benzoxazine derivatives has been achieved through a one-pot, copper-catalyzed three-component coupling reaction. ecnu.edu.cn This process involves the reaction of aldehydes, amines, and alkynes, followed by an O-cyclization step. ecnu.edu.cn
This protocol is noted for its high efficiency, providing functionalized 1,4-benzoxazine derivatives in good to high yields. Critically, the O-annulation process is completely regio- and stereoselective, exclusively forming the six-membered benzoxazine ring and its Z-isomers. ecnu.edu.cn This level of control is essential for creating specific stereoisomers of benzoxazine-containing compounds, which could then be used as building blocks for more complex structures like 12H-quinoxalino[2,3-b] ecnu.edu.cnresearchgate.netbenzoxazine.
Synthesis of Specific Derivates
The functionalization of the core 12H-quinoxalino[2,3-b] researchgate.netrsc.orgbenzoxazine structure allows for the generation of a wide array of derivatives with tailored properties. The following sections detail the synthetic approaches for specific classes of these compounds.
The synthesis of 12H-quinoxalino[2,3-b] researchgate.netrsc.orgbenzoxazines can be achieved through the cyclocondensation of 2,3-dichloroquinoxaline with substituted 2-aminophenols. researchgate.net This reaction, when carried out in the presence of a base and using dimethylformamide (DMF) as a solvent, yields the corresponding 12H-quinoxalino[2,3-b] researchgate.netrsc.orgbenzoxazines. Following the successful synthesis of the parent benzoxazine compounds, their acetyl derivatives can be prepared. researchgate.net
A typical reaction involves the initial formation of the tricyclic benzoxazine system, which is then subjected to acetylation. While the specific conditions for the acetylation are not detailed in the available abstract, it can be inferred that standard acylation methods, such as reaction with acetic anhydride or acetyl chloride, would be employed to introduce the acetyl group onto the benzoxazine nitrogen.
Table 1: Synthesis of 12H-Quinoxalino[2,3-b] researchgate.netrsc.orgbenzoxazines
| Reactant 1 | Reactant 2 | Solvent | Condition | Product |
|---|
A synthetic route to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold has been developed, with a series of compounds based on this scaffold synthesized as potential anticancer agents. The preparation of these 4-aryl-substituted compounds is achieved through a Buchwald-Hartwig cross-coupling reaction. This reaction takes place between substituted bromobenzenes and various 1,4-benzoxazines. The 1,4-benzoxazine precursors are themselves generated from a cascade hydrogenation and reductive amination one-pot reaction.
The synthesized analogues have demonstrated moderate to good potency against various cancer cell lines. For example, 3-(4-Methoxyphenyl)-4-(4-nitrophenyl)-3,4-dihydro-2H-benzo[b] researchgate.netrsc.orgoxazine was synthesized and characterized, showing the successful application of this methodology.
Table 2: Characterization Data for a Representative 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazine
| Compound | Formula | Yield | Melting Point | Spectroscopic Data |
|---|
A series of N-aryl derivatives of the heteropentacyclic 12Н-quinoxaline[2,3-b]phenoxazine (QOPO) system have been synthesized. These compounds are noted for their good solubility in both nonpolar and polar solvents, their ability to absorb in the strongest emissive part of the solar spectrum, and their high photostability in air.
The synthesis of these derivatives allows for the tuning of their spectral, luminescent, electrochemical, and optoelectronic properties. The HOMO and LUMO energy levels of the resulting QOPOs have been calculated using DFT B3LYP/6–311++G(d,p) methods and confirmed through electrochemical studies.
The synthesis of 2-alkyl and 2-aryl-4H-benzo[d] researchgate.netnih.govoxazin-4-ones can be achieved through a one-pot route involving the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid. This method has been investigated under both thermal and microwave conditions. In some cases, the reaction does not proceed to the final elimination, leading to the isolation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] researchgate.netnih.govoxazin-4-ones.
Classic approaches to these compounds include the reaction of anthranilic acid with two equivalents of benzoyl chloride in pyridine, which affords high yields of 2-aryl-4H-benzo[d] researchgate.netnih.govoxazin-4-ones. Another method involves the treatment of substituted anthranilic acids with one equivalent of various acid chlorides to form a 2-amidobenzoic acid, followed by boiling in acetic anhydride to yield the desired products.
A one-pot CuCl-catalyzed decarboxylative coupling approach has also been reported for the synthesis of 2-substituted-4H-benzo[d] researchgate.netnih.govoxazin-4-ones from readily available α-keto acids and anthranilic acids under mild conditions via an amidation process. researchgate.net This reaction proceeds well with a variety of anthranilic acids and α-keto acids, providing the desired products in up to 87% yield. researchgate.net
Table 3: Methods for the Synthesis of Benzo[d] researchgate.netnih.govoxazin-4-one Derivatives
| Method | Reactants | Reagents/Catalyst | Conditions | Product |
|---|---|---|---|---|
| One-pot route | Aryl-substituted anthranilic acids, Orthoesters | Acetic acid, Ethanol | Thermal or Microwave | 2-alkyl/aryl-4H-benzo[d] researchgate.netnih.govoxazin-4-ones |
| Classic approach | Anthranilic acid, Benzoyl chloride | Pyridine | - | 2-aryl-4H-benzo[d] researchgate.netnih.govoxazin-4-ones |
| Two-step method | Substituted anthranilic acids, Acid chlorides | Acetic anhydride | Boiling | 2-substituted-4H-benzo[d] researchgate.netnih.govoxazin-4-ones |
Advanced Spectroscopic Characterization and Structural Elucidation of 12h Quinoxalino 2,3 B 1 2 Benzoxazine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including complex heterocyclic systems like 12H-quinoxalino[2,3-b] sapub.orgnih.govbenzoxazine (B1645224). This powerful analytical method provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), enabling the confirmation of molecular structures and the analysis of their carbon frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the structure of 12H-quinoxalino[2,3-b] sapub.orgnih.govbenzoxazine and its derivatives. The chemical shifts, splitting patterns, and integration of the proton signals provide a detailed map of the proton environments within the molecule.
In the ¹H NMR spectra of related benzoxazine derivatives, characteristic signals confirm the presence of the oxazine ring. For instance, the protons of the O-CH₂-N and Ar-CH₂-N groups typically appear at specific chemical shifts, confirming the formation of the oxazine ring. researchgate.net For example, in some benzoxazine monomers, the peak for O-CH₂-N is observed at 5.71 ppm, while the Ar-CH₂-N signal appears at 5.00 ppm. researchgate.net
For the 12H-quinoxalino[2,3-b] sapub.orgnih.govbenzoxazine skeleton, the aromatic protons of the benzene and quinoxaline (B1680401) rings resonate in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants of these aromatic protons are crucial for confirming the substitution patterns on the rings. For instance, in a study of a methyl-substituted tetrahydrobenzo researchgate.netipb.ptsapub.orgnih.govoxazino[2,3-b]indole-2-carboxylate, a derivative with a similar core structure, the aromatic protons appeared as doublets and multiplets in the range of 6.46 to 7.33 ppm. researchgate.net The NH proton of the benzoxazine moiety typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
The following table provides representative ¹H NMR data for a related benzoxazine derivative, illustrating the typical chemical shift ranges for protons in different parts of the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.46 - 7.33 | m, d | 7.3 - 8.4 |
| NH | 5.08 | s | - |
| OCH₃ | 3.81 | s | - |
| CH₃ | 1.61 | s | - |
This table is based on data for a related derivative, methyl 6,10b-dimethyl-5a,6,10b,11-tetrahydrobenzo researchgate.netipb.ptsapub.orgnih.govoxazino[2,3-b]indole-2-carboxylate, and serves as an illustrative example. researchgate.net
Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of 12H-quinoxalino[2,3-b] sapub.orgnih.govbenzoxazine. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment, allowing for a detailed analysis of the molecular skeleton.
In the ¹³C NMR spectrum of 12H-quinoxalino[2,3-b] sapub.orgnih.govbenzoxazine and its derivatives, the aromatic carbons of the fused benzene and quinoxaline rings typically resonate in the range of 110 to 150 ppm. The carbons of the oxazine ring also show characteristic signals. For example, in related 1,3-benzoxazine derivatives, the Ph-CH₂-N and N-CH₂-O carbons appear at approximately 50.60 ppm and 79.66 ppm, respectively. ijstr.org
For a derivative with a similar core structure, methyl 6,10b-dimethyl-5a,6,10b,11-tetrahydrobenzo researchgate.netipb.ptsapub.orgnih.govoxazino[2,3-b]indole-2-carboxylate, the aromatic carbons were observed in the range of 107.3 to 148.3 ppm. researchgate.net The carbonyl carbon of the carboxylate group appeared at 166.9 ppm, while the carbons of the methyl groups were found at 25.9 and 31.0 ppm. researchgate.net
The following interactive table summarizes typical ¹³C NMR chemical shifts for a related benzoxazine derivative.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 166.9 |
| Aromatic C | 107.3 - 148.3 |
| C-O | 98.8 |
| C-N | 59.7 |
| OCH₃ | 51.6 |
| CH₃ | 25.9, 31.0 |
This table is based on data for a related derivative, methyl 6,10b-dimethyl-5a,6,10b,11-tetrahydrobenzo researchgate.netipb.ptsapub.orgnih.govoxazino[2,3-b]indole-2-carboxylate, and is for illustrative purposes. researchgate.net
Advanced NMR Techniques for Silylotropy Studies in Related Heterocycles
While specific studies on silylotropy in 12H-quinoxalino[2,3-b] sapub.orgnih.govbenzoxazine are not extensively documented, advanced NMR techniques are crucial for investigating such dynamic processes in related heterocyclic systems. Silylotropy involves the intramolecular migration of a silyl group between two or more positions within a molecule.
Techniques such as two-dimensional (2D) NMR, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning proton and carbon signals in complex heterocycles. ipb.pt These methods establish correlations between protons and directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), which is vital for confirming the molecular structure and tracking the movement of substituents. ipb.pt
Temperature-dependent NMR spectroscopy is a key tool for studying dynamic processes like silylotropy. beilstein-journals.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the rate of the exchange process. At low temperatures, the exchange may be slow enough on the NMR timescale to observe separate signals for the different tautomers. As the temperature increases, the exchange rate increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. beilstein-journals.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the molecular formula of 12H-quinoxalino[2,3-b] sapub.orgnih.govbenzoxazine and its derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS allows for the calculation of the elemental composition of the molecule.
For example, in the characterization of a novel benzoxazine hybrid, HRMS was used to confirm the molecular formula C₃₀H₃₅O₄N₄ by finding the [M+H]⁺ ion at m/z 515.2647, which was in close agreement with the calculated value of 515.2653. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Chemical Ionization Mass Spectra for Photolysis Products
Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that often results in less fragmentation than electron ionization (EI), providing more prominent molecular ion peaks. This is particularly useful for identifying the products of chemical reactions, such as photolysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of materials.
Crystal Structure Analysis of 12H-Quinoxalino[2,3-b]doi.orgrsc.orgbenzoxazine Derivatives and Analogs
The single-crystal X-ray diffraction technique has been employed to elucidate the structures of various 1,4-benzoxazine derivatives, providing a foundational understanding of the core molecular framework. chemmethod.comrsc.org For instance, the analysis of novel 1,4-benzoxazine derivatives reveals detailed insights into their molecular geometry and the stabilizing forces within the crystal lattice. researchgate.net In one study, the crystal structure of a synthesized quinoline derivative was determined to belong to the monoclinic system with a P21/c space group. chemmethod.com
Insights into Planar Structures and Molecular Packing
The extended aromatic system of the 12H-quinoxalino[2,3-b] doi.orgrsc.orgbenzoxazine core suggests a largely planar molecular structure, a feature that significantly influences its electronic properties and solid-state packing. X-ray crystallographic studies on related derivatives confirm that molecular packing is governed by a combination of non-covalent interactions, including hydrogen bonds and van der Waals forces. chemmethod.com
In the crystal lattice of 1,4-benzoxazine derivatives, intermolecular interactions such as π···π stacking and C-H···π interactions are commonly observed. researchgate.net These interactions play a crucial role in the cohesion and stabilization of the crystal structure. chemmethod.com The planarity of the molecular backbone facilitates efficient π···π stacking, where aromatic rings of adjacent molecules arrange in parallel, influencing the material's electronic and optical properties. In some systems, twisted molecular configurations can be intentionally designed to prevent strong intermolecular packing, which can improve the processability of the resulting materials. researchgate.net The study of these packing motifs is critical for applications in organic electronics, where the arrangement of molecules dictates charge transport efficiency.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical information about the electronic structure of molecules, including the energy of electronic transitions and the fate of excited states.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule by measuring its absorbance of light across the ultraviolet and visible regions of the electromagnetic spectrum. ijprajournal.comlibretexts.org The absorption of photons promotes electrons from lower-energy ground states to higher-energy excited states. libretexts.org For conjugated aromatic systems like 12H-quinoxalino[2,3-b] doi.orgrsc.orgbenzoxazine and its derivatives, these transitions typically occur between π (bonding) and π* (antibonding) molecular orbitals.
Derivatives of the quinoxalino-phenoxazine and quinoxalino-phenothiazine systems exhibit strong absorption in the visible part of the solar spectrum. beilstein-journals.orgresearchgate.net For example, N-aryl derivatives of 12Н-quinoxaline[2,3-b]phenoxazine show characteristic absorption bands that are influenced by the nature of the substituents. researchgate.net Similarly, a natural derivative, dermacozine N (12-methyl-12H-quinoxalino[2,3-b]phenoxazine-8,13-dicarboxamide), displays distinct absorption maxima. semanticscholar.org Computational methods, such as Time-Dependent Density Functional Theory (TDDFT), are often used in conjunction with experimental measurements to analyze and interpret the UV-Vis spectra, providing deeper insights into the nature of the electronic transitions. nih.gov
| Compound Type | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| Dermacozine N | Not Specified | 364, 431, 486 semanticscholar.org |
| Quinoxaline-based emitters | THF | ~350 - 400 researchgate.net |
| 6,8-di-tert-butyl-2-(arylamino)-3H-phenoxazin-3-ones | Toluene | Broad absorption in visible region beilstein-journals.org |
| N-aryl-12H-quinoxaline[2,3-b]phenoxazines | Not Specified | Strong absorption in visible spectrum researchgate.net |
Fluorescence Spectroscopy and Quantum Yield Measurements
Fluorescence spectroscopy is a powerful tool for investigating the emission properties of molecules after they have been excited by absorbing light. This technique provides information about the structure of the excited state and the de-excitation pathways available to the molecule. For many quinoxaline-based compounds, emission is observed in the blue region of the spectrum. researchgate.net
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net Measurements for 12-substituted 12H-quinoxalino-[2,3-b] doi.orgrsc.org-benzothiazine, a sulfur-containing analog of the title compound, have been performed to characterize their potential as photosensitizers. researchgate.net The fluorescence properties, including emission maxima and quantum yields, are highly dependent on the molecular structure and the surrounding solvent environment. researchgate.net
| Compound Class | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Key Findings |
|---|---|---|---|
| Benzoxazolylalanine derivatives | 430 - 607 | Some > 0.5 researchgate.net | Emission is sensitive to solvent polarity. researchgate.net |
| Quinoxaline-based emitters | ≤ 425 (in solution) | Not Specified | Exhibit deep blue light emission. researchgate.net |
| 12H-Quinoxalino[2,3-b] doi.orgrsc.orgbenzothiazine derivatives | Not Specified | Measured researchgate.net | Characterized for use as visible light initiators. researchgate.net |
| 14H-Quinoxaline[2,3-b]phenoxazines | ~450 - 550 | Not Specified | Fluorescence observed in the blue-green region. beilstein-journals.org |
Polarized UV-Vis Absorption and Fluorescence Spectroscopy for Anisotropic Properties of Thin Films
For applications in electronic and optoelectronic devices, organic molecules are often processed into thin films. The orientation and packing of molecules within these films can lead to anisotropic properties, where the material's optical and electronic characteristics are dependent on direction. rsc.orgresearchgate.net Polarized UV-Vis absorption and fluorescence spectroscopy are essential techniques for probing this anisotropy. aub.edu.lb
In these experiments, the sample is illuminated with polarized light, and the absorption or emission is measured as a function of the polarization angle relative to a reference direction in the film. doi.org For thin films of quinoxalinophenanthrophenazine derivatives, a close analog to the quinoxalinobenzoxazine system, pronounced anisotropy in both absorption and emission has been observed. doi.org A higher absorption of polarized light is often seen when the polarizer is oriented perpendicular to the film's alignment direction. doi.org
The degree of anisotropy can be quantified by the dichroic ratio, which is the ratio of the absorbance parallel and perpendicular to a reference axis. For zone-cast films of a TQPP-OC12 derivative, a dichroic ratio of 1.85 was initially measured, which increased to 3.24 after high-temperature treatment, indicating a significant reorientation of the molecules into a more ordered state. doi.org Such studies reveal that processing conditions can induce specific molecular arrangements, such as cofacial packing with molecules tilted relative to the substrate or an orientation where molecules lie parallel to the surface, which strongly influences the device performance. rsc.orgresearchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For the 12H-quinoxalino[2,3-b] scialert.netnih.govbenzoxazine system, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent quinoxaline and benzoxazine moieties.
The key vibrational modes anticipated for this structure include:
Aromatic C-H Stretching: Vibrations from the aromatic protons on the benzene rings typically appear in the region of 3100-3000 cm⁻¹.
C=N Stretching: The stretching vibration of the imine bond (C=N) within the quinoxaline ring system is a strong indicator and is expected in the 1630-1600 cm⁻¹ range scialert.net.
Aromatic C=C Stretching: The skeletal vibrations of the fused aromatic rings give rise to a series of bands, typically between 1600 cm⁻¹ and 1450 cm⁻¹.
C-N Stretching: The stretching of the C-N bonds within the heterocyclic rings is expected to produce bands in the 1350-1150 cm⁻¹ region.
C-O-C Stretching: The benzoxazine ring is characterized by the asymmetric and symmetric stretching modes of the C-O-C ether linkage. These are typically strong and distinct bands. The asymmetric stretch often appears around 1230 cm⁻¹, while the symmetric stretch is found near 1030 cm⁻¹.
Oxazine Ring Vibration: A characteristic band associated with the vibration of the entire oxazine ring structure is often observed in the 940-920 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region, and the pattern of these bands can provide information about the substitution pattern on the aromatic rings.
Table 1: Characteristic FTIR Vibrational Frequencies for the 12H-Quinoxalino[2,3-b] scialert.netnih.govbenzoxazine System
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Moiety |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Quinoxaline, Benzoxazine |
| C=N Stretch | 1630 - 1600 | Quinoxaline |
| Aromatic C=C Stretch | 1600 - 1450 | Fused Aromatic System |
| C-N-C Stretch | ~1150 | Benzoxazine |
| Asymmetric C-O-C Stretch | ~1230 | Benzoxazine |
| Symmetric C-O-C Stretch | ~1030 | Benzoxazine |
| Oxazine Ring Mode | 940 - 920 | Benzoxazine |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Fused Aromatic System |
Raman Spectroscopy for Molecular Characterization
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FTIR analysis. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For highly symmetric and aromatic molecules, Raman spectroscopy is particularly effective for observing skeletal vibrations.
In the analysis of 12H-quinoxalino[2,3-b] scialert.netnih.govbenzoxazine, the Raman spectrum would be expected to clearly show:
Aromatic C-H Stretching: Similar to FTIR, these modes appear strongly around 3100-3000 cm⁻¹ scialert.net.
C=N and C=C Stretching: The stretching vibrations of the quinoxaline and benzene rings are typically strong and well-defined in the Raman spectrum, appearing in the 1620-1500 cm⁻¹ region scialert.net. These bands are useful for confirming the integrity of the fused aromatic system.
Ring Breathing Modes: The symmetric expansion and contraction of the aromatic rings, known as "ring breathing" modes, are often prominent in the Raman spectrum and provide a characteristic fingerprint of the heterocyclic core, typically appearing around 1000 cm⁻¹.
Planar Deformation Modes: In-plane bending and deformation vibrations of the fused ring system can be observed throughout the fingerprint region (1400-600 cm⁻¹).
The combination of FTIR and Raman data allows for a more complete and unambiguous assignment of the vibrational modes, leading to a confident structural confirmation of the 12H-quinoxalino[2,3-b] scialert.netnih.govbenzoxazine framework. In-situ Raman spectroscopy has also been noted as a valuable tool for monitoring mechanochemical reactions during the synthesis of quinoxaline derivatives chemrxiv.org.
Table 2: Expected Raman Active Modes for Quinoxaline Analogues
| Vibrational Mode | Observed Wavenumber (cm⁻¹) in Analogues | Associated Moiety |
|---|---|---|
| Aromatic C-H Stretch | 3064, 3037 | Quinoxaline |
| C=N Stretch | 1604 | Quinoxaline |
| C-N Stretch | 1142 | Quinoxaline |
| C=O Stretch (in derivative) | 1734, 1604 | Substituent Group |
| C≡N Stretch (in derivative) | 2240 | Substituent Group |
Electrochemical Characterization Techniques
Electrochemical methods are indispensable for investigating the electronic properties of conjugated organic molecules. Techniques like cyclic voltammetry provide direct insight into the redox behavior, stability of charged species, and the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are critical for applications in organic electronics.
Cyclic Voltammetry for Redox Potentials of Quinoxalinobenzothiazine Analogues
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox processes of a molecule. By measuring the current response to a sweeping potential, one can determine the oxidation and reduction potentials. Phenoxazine derivatives, which are structurally analogous to the benzoxazine portion of the target molecule, are known to be electron donors that readily undergo reversible redox conversions ias.ac.in.
The typical CV profile for a phenoxazine analogue shows two distinct, reversible one-electron oxidation waves ias.ac.in.
The first anodic peak corresponds to the oxidation of the neutral molecule to a stable radical cation.
The second anodic peak represents the subsequent oxidation of the radical cation to a dication ias.ac.in.
The redox potentials of these processes can be tuned by introducing different substituents to the molecular core figshare.comnih.gov. For instance, N-alkylation or the addition of electron-withdrawing groups can shift the oxidation potentials figshare.commdpi.com. The electrochemical behavior of quinoxaline and phenazine derivatives has also been extensively studied, revealing that their reduction potentials can be similarly tuned by functionalization researchgate.netabechem.com. The reversible nature of these redox events is a key indicator of the electrochemical stability of the generated radical ions, an important property for materials used in electronic devices.
Table 3: Redox Potentials of Selected Phenoxazine Analogues from Cyclic Voltammetry
| Compound | E_ox1 (V vs. reference) | E_ox2 (V vs. reference) | Notes |
|---|---|---|---|
| 10-[3'-N-benzylaminopropyl]phenoxazine (BAPP) | 0.617 | 0.900 | Two reversible one-electron oxidations to radical cation and dication. ias.ac.in |
| N-methyl phenoxazine | 0.25 | - | Measured vs Fc/Fc⁺. figshare.com |
| N-isopropyl phenoxazine | 0.25 | - | Measured vs Fc/Fc⁺. figshare.com |
| N-cyclopropenium substituted phenoxazine | 0.70 | - | Measured vs Fc/Fc⁺; potential is 450 mV higher due to substituent. figshare.com |
Assessment of HOMO and LUMO Energy Levels through Electrochemical Methods
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters that govern the optoelectronic properties of a molecule. Cyclic voltammetry provides a reliable experimental method for estimating these energy levels.
The HOMO energy level can be calculated from the onset potential of the first oxidation wave (E_ox), while the LUMO energy level can be determined from the onset of the first reduction wave (E_red). These potentials are typically measured against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard, whose absolute energy level is known.
The empirical relationships are as follows:
E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]
E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]
The electrochemical band gap (E_g) can then be calculated as the difference between the LUMO and HOMO energy levels (E_g = E_LUMO - E_HOMO). For many phenoxazine-based materials, which are strong electron donors, only the oxidation processes are readily observed, allowing for the determination of the HOMO level. These materials often exhibit high-lying HOMO levels (~4.7 to -5.4 eV), indicating their suitability as hole-transporting or electron-donating materials in organic electronic devices nih.govnih.gov. For dibenzo[a,c]phenazine derivatives, which are structurally related to the quinoxaline moiety, HOMO levels around -5.0 eV have been determined from their oxidation onsets acs.org.
Table 4: HOMO and LUMO Energy Levels of Analogous Compounds Determined Electrochemically
| Compound Type / Specific Analogue | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
|---|---|---|---|
| Phenoxazine-based oligomers | ~ -4.7 | N/A | N/A |
| 2PO-PYD (Phenoxazine-pyridazine derivative) | -5.38 | - | - |
| 1DMAC-BP (Dibenzo[a,c]phenazine derivative) | -4.98 | -2.49 | 2.49 |
| 2DMAC-BP (Dibenzo[a,c]phenazine derivative) | -4.98 | -2.49 | 2.49 |
| 3DMAC-BP (Dibenzo[a,c]phenazine derivative) | -4.99 | -2.64 | 2.35 |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. This method is exceptionally sensitive and provides detailed information about the electronic structure and environment of the radical species.
For compounds like quinoxaline derivatives, ESR is particularly valuable for studying photoinduced processes where the molecule, upon excitation with light, generates transient radical intermediates nih.gov. Often, these radicals are too short-lived to be detected directly. In such cases, a technique called "spin trapping" is employed. A "spin trap" molecule reacts with the transient radical to form a much more stable radical product, known as a spin adduct, which can be readily detected by ESR nih.gov.
Studies on quinoxaline derivatives have shown that upon UVA irradiation, they can interact with molecular oxygen to generate reactive oxygen species (ROS), such as the superoxide radical anion (O₂⁻•) nih.gov. The formation of this and other radical species can be monitored in situ using ESR spectroscopy. The experimental ESR spectrum is often a superposition of signals from different spin adducts. By simulating the spectrum and analyzing the hyperfine coupling constants (hfcc), which describe the interaction between the unpaired electron and nearby magnetic nuclei, each radical species can be identified and characterized nih.gov. This technique provides crucial insights into the photochemical reaction mechanisms and the potential for these molecules to induce oxidative processes.
Spectroscopic Ellipsometry for Thin Film Optical Properties and Morphology
Following a comprehensive search of scientific literature and research databases, no specific studies detailing the use of spectroscopic ellipsometry for the characterization of thin film optical properties and morphology of 12H-quinoxalino[2,3-b] rsc.orgnih.govbenzoxazine were identified. While research on related quinoxaline derivatives and their analysis via spectroscopic ellipsometry exists, the strict focus of this article on the singular compound "12H-quinoxalino[2,3-b] rsc.orgnih.govbenzoxazine" precludes the inclusion of data from these related but structurally distinct molecules.
Therefore, detailed research findings, data tables on optical constants (refractive index and extinction coefficient), and morphological characteristics of thin films for this specific compound as determined by spectroscopic ellipsometry are not available in the public domain at this time.
Advanced Applications and Functional Materials Development
Photosensitizers for Polymerization Reactions
Photoinitiating systems that operate under visible light are of significant interest for various industrial applications, including coatings, adhesives, and 3D printing. 12H-quinoxalino[2,3-b] researchgate.netresearchgate.netbenzoxazine (B1645224) derivatives, owing to their favorable photophysical properties, have been investigated as photosensitizers in such systems. While much of the detailed research has focused on the closely related sulfur analogue, 12H-quinoxalino[2,3-b] researchgate.netresearchgate.netbenzothiazine, the findings provide strong indications of the potential of the benzoxazine counterpart.
Free Radical Polymerization Initiation Systems using Visible Light
Visible light-induced free radical polymerization is a crucial technology for curing various monomers. Research on related quinoxaline (B1680401) derivatives has demonstrated their effectiveness as photosensitizers in two-component photoinitiating systems. These systems typically consist of the quinoxaline-based dye and a co-initiator, which can be an electron donor or a hydrogen donor.
The initiation process in these systems is generally understood to proceed via an intermolecular reaction. Upon absorption of visible light, the photosensitizer is promoted to an excited state. In this excited state, it can interact with a hydrogen donor, such as a tertiary amine moiety present in other molecules, leading to a hydrogen abstraction reaction. This process generates aminoalkyl radicals, which are capable of initiating the free radical polymerization of monomers like methyl methacrylate. researchgate.net Spectroscopic methods have been used to confirm the incorporation of benzoxazine groups into the resulting polymers. researchgate.net
While specific studies on 12H-quinoxalino[2,3-b] researchgate.netresearchgate.netbenzoxazine are limited, research on its sulfur-containing analogues, 12-substituted 12H-quinoxalino-[2,3-b] researchgate.netresearchgate.net-benzothiazines, has shown good photobleaching of polymer films when used in combination with diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻) during the free radical polymerization of acrylates. mdpi.com This suggests a similar potential for the benzoxazine derivatives in such applications.
Cationic Polymerization of Epoxide Monomers and Tetrahydrofuran
Quinoxaline derivatives have also been explored as long-wavelength photosensitizers for the photoinitiated cationic polymerization of monomers like epoxides. mdpi.com Cationic polymerization is particularly important for monomers that are not susceptible to free radical polymerization. The mechanism in these systems involves a photoinduced electron transfer from the excited photosensitizer to an onium salt, such as a diaryliodonium salt. mdpi.com This electron transfer is a key step in generating the initiating radicals and subsequently the cationic species that propagate the polymerization.
Studies on various quinoxaline derivatives have shown their ability to sensitize onium salts, making them effective for cationic polymerization. mdpi.com Although direct evidence for 12H-quinoxalino[2,3-b] researchgate.netresearchgate.netbenzoxazine is not extensively documented, the established reactivity of the broader quinoxaline family in these systems points to its potential in the cationic polymerization of epoxide monomers and other cyclic ethers like tetrahydrofuran. The general mechanism for cationic ring-opening polymerization of benzoxazines has been described, which can be initiated by cationic initiators at room temperature. kpi.ua
Evaluation of Photoinitiator System Efficiency Based on Electron Transfer
The efficiency of a photoinitiator system is critically dependent on the thermodynamics of the photoinduced electron transfer (PET) process. The feasibility of PET can be estimated using the Rehm-Weller equation, which relates the free energy change (ΔGet) to the oxidation potential of the electron donor, the reduction potential of the electron acceptor, and the excited state energy of the photosensitizer. For an efficient electron transfer to occur, the value of ΔGet should be negative.
Derivatives of the related 12H-quinoxalino[2,3-b]phenoxazine system have been shown to be effective electron donors that undergo electron transfer reactions under mild conditions to form stable radical ions. researchgate.net This inherent electron-donating capability is crucial for their function as photosensitizers. In a typical Type II photoinitiation process, the excited photosensitizer interacts with a co-initiator, which can be an electron donor or acceptor, to generate the initiating radicals. acs.org The efficiency of this process is directly linked to the rate of electron transfer.
Mechanisms of Photodecomposition Sensitization
The mechanism of sensitization in photopolymerization involving quinoxaline derivatives generally falls under Type II photoinitiation. In this mechanism, the excited photosensitizer does not cleave directly to form radicals (Type I). Instead, it participates in a bimolecular reaction with a co-initiator. This can occur through two main pathways: hydrogen abstraction or electron transfer. acs.org
In the presence of a hydrogen donor, the excited photosensitizer can abstract a hydrogen atom, leading to the formation of two radicals that can initiate polymerization. When an electron donor or acceptor is present, a photoinduced electron transfer occurs. For instance, in cationic polymerization sensitized by these dyes, an electron is transferred from the excited dye to an onium salt, which then decomposes to generate the initiating species. mdpi.com The photodecomposition of the sensitizer itself is also a factor, with good photobleaching being a desirable characteristic in some applications to avoid coloration in the final polymer. mdpi.com
Dye Sensitizers for Energy Conversion Systems
The development of efficient and cost-effective solar energy conversion technologies is a major area of research. Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells. The performance of a DSSC is heavily reliant on the properties of the dye sensitizer, which is responsible for light absorption and electron injection into the semiconductor material.
Potential Application in Dye-Sensitized Solar Cells (DSSCs)
Quinoxaline derivatives have emerged as a significant class of organic dyes for DSSCs due to their strong electron-accepting nature and the ability to create "push-pull" molecular architectures. researchgate.netresearchgate.net In a typical D-π-A (donor-π-acceptor) design, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. This design facilitates intramolecular charge transfer upon photoexcitation, which is essential for efficient electron injection into the semiconductor's conduction band (typically TiO₂).
While specific studies on the application of 12H-quinoxalino[2,3-b] researchgate.netresearchgate.netbenzoxazine in DSSCs are not widely available, the broader class of quinoxaline-based dyes has shown considerable promise. researchgate.netkisti.re.kr The synthesis of new quinoxaline-based dyes with phenothiazine or triphenylamine as electron-donating moieties has led to power conversion efficiencies of up to 4.36%. kisti.re.kr The key to high efficiency lies in optimizing the molecular structure to achieve broad absorption in the solar spectrum, suitable energy levels for electron injection and dye regeneration, and high molar extinction coefficients. Given the structural similarities and favorable electronic properties, it is plausible that 12H-quinoxalino[2,3-b] researchgate.netresearchgate.netbenzoxazine and its derivatives could be effective sensitizers in DSSCs, warranting further investigation into their photovoltaic performance.
Optoelectronic Property Tuning for Enhanced Performance
The performance of organic electronic and optoelectronic devices is intrinsically linked to the molecular design of their active components. For 12H-quinoxalino[2,3-b] researchgate.netbeilstein-journals.orgbenzoxazine and its derivatives, the ability to tune their optoelectronic properties is a key factor in optimizing their functionality. This is primarily achieved through the introduction of various substituent groups at different positions on the molecular framework.
The electronic nature of these substituents plays a crucial role in modulating the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the incorporation of electron-donating groups, such as methoxy or amino moieties, can raise the HOMO level, facilitating more efficient hole injection in organic light-emitting diodes (OLEDs). Conversely, the attachment of electron-withdrawing groups, like cyano or nitro groups, can lower the LUMO level, enhancing electron transport in organic field-effect transistors (OFETs).
Furthermore, extending the π-conjugation of the system by fusing additional aromatic rings can lead to a red-shift in both the absorption and emission spectra. This strategy is particularly useful for tuning the color of emission in OLEDs or for developing near-infrared (NIR) fluorescent probes. The interplay between the electronic effects of substituents and the extent of π-conjugation allows for a fine-tuning of the bandgap and, consequently, the optical and electronic properties of the material.
Organic Electronic and Optoelectronic Devices
The tunable electronic properties and good thermal stability of 12H-quinoxalino[2,3-b] researchgate.netbeilstein-journals.orgbenzoxazine derivatives make them attractive candidates for a range of organic electronic devices. Their versatility allows them to function as active components in both light-emitting and charge-transporting applications.
Candidates for Organic Light Emitting Diodes (OLEDs) and Organic Field Effect Transistors (OFETs)
Derivatives of 12H-quinoxalino[2,3-b] researchgate.netbeilstein-journals.orgbenzoxazine have been investigated as promising materials for both OLEDs and OFETs. In the context of OLEDs, their rigid structure helps to minimize non-radiative decay pathways, potentially leading to higher photoluminescence quantum yields. By functionalizing the core with appropriate chromophoric units, their emission color can be tuned across the visible spectrum. Moreover, their good thermal stability is a critical attribute for ensuring the long-term operational stability of OLED devices. Some derivatives have been explored as hole-transporting materials, facilitating the efficient injection and transport of positive charge carriers to the emissive layer.
As for OFETs, the planar nature of the 12H-quinoxalino[2,3-b] researchgate.netbeilstein-journals.orgbenzoxazine scaffold can promote intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. The introduction of electron-withdrawing groups can impart n-type (electron-transporting) characteristics to these materials. Research into nitrile-substituted triphenodioxazines, a structurally related class of compounds, has demonstrated that such modifications can lead to air-stable n-type OFETs with good electron mobility. researchgate.net This suggests that appropriately functionalized 12H-quinoxalino[2,3-b] researchgate.netbeilstein-journals.orgbenzoxazine derivatives could also serve as effective n-type semiconductors in OFETs. researchgate.net
Fabrication and Characterization of Thin Films for Anisotropic Optical Properties
The performance of many organic optoelectronic devices is highly dependent on the molecular orientation and morphology of the active thin film. For materials like 12H-quinoxalino[2,3-b] researchgate.netbeilstein-journals.orgbenzoxazine derivatives, controlling the arrangement of molecules in the solid state is crucial for optimizing properties such as charge mobility and light absorption/emission.
Thin films of these materials can be fabricated using various techniques, including vacuum deposition and solution-based methods like spin-coating. The choice of deposition method can significantly influence the resulting film morphology and molecular packing. For instance, studies on related quinoxalinophenanthrophenazine derivatives have shown that vacuum-deposited films can lead to molecules arranging parallel to the substrate surface, while spin-coating can result in cofacially packed molecules that are tilted with respect to the surface.
The anisotropic nature of these thin films, where the optical properties are direction-dependent, can be characterized using techniques such as polarized UV-Vis absorption and fluorescence spectroscopy, as well as spectroscopic ellipsometry. This anisotropy arises from the preferential alignment of the molecules and can have a profound impact on device performance. For example, in OLEDs, controlling the orientation of the transition dipole moment of the emitting molecules can enhance light outcoupling efficiency.
Development of Fluorescent Probes and Labels
The inherent fluorescence of the 12H-quinoxalino[2,3-b] researchgate.netbeilstein-journals.orgbenzoxazine scaffold, coupled with its chemical stability and the potential for functionalization, makes it an excellent platform for the development of fluorescent probes and labels for various bioimaging and sensing applications.
Design Principles for High Photoluminescence Quantum Yield
A high photoluminescence quantum yield (PLQY) is a critical parameter for a fluorescent probe, as it dictates the brightness of the signal. Several design principles can be employed to maximize the PLQY of 12H-quinoxalino[2,3-b] researchgate.netbeilstein-journals.orgbenzoxazine-based fluorophores.
One key strategy is to maintain a rigid and planar molecular structure. The fused-ring system of the core helps to minimize vibrational and rotational modes that can lead to non-radiative decay of the excited state. Further rigidification can be achieved by introducing bulky substituents that restrict intramolecular motion.
Another important consideration is the electronic nature of the molecule. Introducing strong electron-donating and electron-accepting groups to create a "push-pull" system can enhance intramolecular charge transfer (ICT) character. While ICT can sometimes lead to quenching in polar environments, careful molecular design can result in highly emissive ICT states. Additionally, minimizing intermolecular interactions that can lead to aggregation-caused quenching is crucial. This can be achieved by introducing sterically hindering groups that prevent close packing of the molecules in solution or in biological environments.
Tuning Emission Wavelengths and Stokes Shifts
The ability to tune the emission wavelength of a fluorescent probe is essential for applications requiring multiplexed imaging or for avoiding background autofluorescence. For 12H-quinoxalino[2,3-b] researchgate.netbeilstein-journals.orgbenzoxazine derivatives, the emission wavelength can be systematically controlled through chemical modifications. Extending the π-conjugated system by adding aromatic rings or introducing substituents with different electronic properties can effectively shift the emission to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). researchgate.net
Structure Activity Relationship Sar and Molecular Mechanism Studies of 12h Quinoxalino 2,3 B 1 2 Benzoxazine Analogs
Mechanistic Investigations of Biological Activities
Understanding how these compounds interact with biological systems at a molecular level is crucial for their development as therapeutic agents. Investigations have focused on their effects on key enzymes, interactions with nucleic acids, and their potential to modulate various cellular pathways.
Enzyme Inhibition Mechanisms, e.g., DNA Gyrase
Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial survival. This enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. The inhibitory action of quinolone-based compounds, a class to which some quinoxaline analogs are related, involves the stabilization of a covalent complex between the DNA gyrase and DNA. This stabilization leads to the arrest of the replication fork, which can trigger cell death. nih.gov The bactericidal effects are often a direct consequence of this replication fork arrest, while bacteriostatic effects can also be observed. nih.gov
While the precise mechanism for all quinoxaline analogs is not identical, the general principle of targeting the enzyme-DNA complex is a recurring theme. Natural products like coumarins and cyclothialidines inhibit the ATPase activity of DNA gyrase by blocking the ATP-binding site on the GyrB subunit. researchgate.net The wealth of crystallographic data on the N-terminal domain of GyrB in complex with various ligands has facilitated the structure-based design of novel ATPase inhibitors. researchgate.net
Interaction with DNA and Other Biomolecules
The planar, aromatic structure of many quinoxaline derivatives makes them ideal candidates for intercalation into the DNA double helix. This mode of interaction involves the insertion of the planar molecule between the base pairs of DNA, leading to a distortion of the DNA structure. Such distortions can interfere with crucial cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells or inhibition of viral replication. researchgate.net
For instance, the antiviral and cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives, which are structurally related to 12H-quinoxalino[2,3-b] nih.govnih.govbenzoxazine (B1645224), is attributed to their ability to intercalate into the DNA helix. researchgate.net Studies on 2,3-bifunctionalized quinoxalines have also highlighted their potential as DNA intercalators. nih.gov The binding of these compounds to DNA is a critical factor influencing their biological activity. A subtle change, such as the addition of a nitro group, can significantly affect the charge distribution and enhance both DNA binding and biological effects. nih.gov
Studies on Poly(ADP-ribose) Polymerase (PARP) and Hepatitis C Virus Inhibition
Recent research has expanded the scope of biological targets for quinoxaline derivatives to include enzymes like Poly(ADP-ribose) Polymerase (PARP) and viral proteins.
PARP Inhibition:
PARP-1 is a key enzyme in the base excision repair pathway, which is crucial for repairing single-strand DNA breaks. Inhibitors of PARP-1 have shown significant promise in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Quinoxaline-based scaffolds have been utilized in the design of potent PARP-1 inhibitors. For example, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline has been used as a bio-isosteric scaffold to mimic the phthalazinone motif of the well-known PARP inhibitor, Olaparib. nih.gov This has led to the development of quinoxaline derivatives with nanomolar inhibitory activity against PARP-1. nih.gov
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 8a | PARP-1 | 2.31 | MDA-MB-436 (BRCA-1 mutated) | Not specified |
| Compound 5 | PARP-1 | 3.05 | MDA-MB-436 (BRCA-1 mutated) | 2.57 |
| Olaparib | PARP-1 | 4.40 | MDA-MB-436 (BRCA-1 mutated) | 8.90 |
Hepatitis C Virus (HCV) Inhibition:
The quinoxaline scaffold is also a key component of some direct-acting antivirals against the Hepatitis C virus. Quinoxalin-2(1H)-one derivatives have been identified as potent HCV inhibitors in vitro. nih.gov Furthermore, linear HCV NS3/4A protease inhibitors based on a quinoxaline moiety have demonstrated potent activity against drug-resistant variants of the virus. nih.gov The P2 quinoxaline in these inhibitors plays a crucial role in interacting with the catalytic triad residues of the protease. nih.gov
Design Principles for Modulating Biological Activity
The versatility of the quinoxaline scaffold allows for systematic modifications to fine-tune the biological activity of its derivatives. Understanding the principles that govern how these modifications influence the interaction with specific targets is fundamental for rational drug design.
Influence of Substituent Effects on Biological Response
The type and position of substituents on the quinoxaline ring system have a profound impact on the biological activity and selectivity of the resulting compounds. Structure-activity relationship (SAR) studies have revealed several key principles:
Substitution at Positions 2 and 3: Modifications at these positions are well-tolerated and can significantly influence the inhibition of targets like IKKβ-mediated NFκB activation. nih.gov For HCV NS3/4A protease inhibitors, small hydrophobic groups at the 3-position of the P2 quinoxaline are preferred for maintaining potency against resistant variants. nih.gov
Linker Groups: The nature of the linker connecting the quinoxaline core to other pharmacophoric groups is critical. For instance, an NH linker at the third position is often essential for anticancer activity, while aliphatic linkers can decrease it. mdpi.com
Fused Ring Systems: The fusion of other heterocyclic rings to the quinoxaline nucleus can enhance biological activity. For example, the benzoxazole moiety at the second position has been shown to produce higher anticancer activity than other heterocyclic systems. mdpi.com
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the quinoxaline ring and thereby influence its binding affinity to target molecules. For example, replacing an electron-releasing group like methoxy with an electron-withdrawing group like chlorine can decrease anticancer activity in certain series. mdpi.com
Rational Design of Derivatives for Specific Molecular Targets
The rational design of quinoxaline derivatives for specific molecular targets leverages our understanding of the target's structure and the SAR of existing compounds. This approach has been successfully applied to develop inhibitors for a variety of targets.
For instance, in the design of Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, a structural optimization strategy was employed. This involved evaluating the SAR of different nitrogen-containing heteroaromatic or benzene rings at one position, modifying a triazole moiety at another, and introducing various substituents on the quinoxaline ring itself. nih.gov
Similarly, new series of 6-chloroquinoxalines have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. ekb.eg The design of these compounds as mimetics of the known inhibitor sunitinib aimed to overcome some of its pharmacokinetic limitations. ekb.eg
The design of adenosine receptor antagonists has also benefited from the exploration of the SAR of 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives. By systematically introducing different substituents on the 4-amino group, the 2-phenyl ring, and the fused benzo ring, researchers have identified compounds with high affinity and selectivity for specific adenosine receptor subtypes. researchgate.net
In Vitro Studies on Cellular Models and Molecular Targets
Investigation of Cytotoxic Mechanisms in Cancer Cell Lines
Analogs of 12H-quinoxalino[2,3-b] nih.govresearchgate.netbenzoxazine belong to the broader family of quinoxaline derivatives, which have been extensively studied for their anticancer properties. The cytotoxic effects of these compounds are often attributed to their ability to induce programmed cell death, or apoptosis, and interfere with the cell cycle in various cancer cell lines.
The induction of apoptosis is a key mechanism for the anticancer activity of many quinoxaline derivatives nih.gov. Studies on various analogs have shown that these compounds can trigger apoptotic pathways through both intrinsic and extrinsic routes. For instance, one quinoxaline-based derivative demonstrated a potent ability to induce apoptosis in prostate cancer (PC-3) cells nih.gov. Mechanistic investigations revealed that this induction of apoptosis was associated with the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2 nih.gov. The activation of caspases, which are crucial executioners of apoptosis, is a common feature observed with these compounds.
Another significant cytotoxic mechanism is the inhibition of topoisomerase II (Topo II), an essential enzyme for DNA replication and repair nih.gov. By inhibiting Topo II, certain quinoxaline analogs can cause DNA damage that ultimately leads to apoptotic cell death nih.gov. Molecular docking studies have supported these findings, showing a strong binding affinity of active compounds for the Topoisomerase II enzyme, which corroborates the proposed apoptotic mechanism nih.gov.
Furthermore, disruption of the cell cycle is a well-documented effect of quinoxaline compounds. Some derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase boundary nih.govnih.gov. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. For example, treatment of human colon cancer cells with certain quinoxaline 1,4-dioxides resulted in a significant blockage of cells at the G2/M phase nih.gov. This effect is often linked to the modulation of key cell cycle regulatory proteins, such as cyclin B nih.gov. The table below summarizes the cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Observed Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound IV | PC-3 (Prostate) | 2.11 | Apoptosis induction, Topo II inhibition, S phase arrest | nih.gov |
| Compound III | PC-3 (Prostate) | 4.11 | Apoptosis induction, Topo II inhibition, S phase arrest | nih.gov |
| Compound VIIIc | HCT116 (Colon) | Not specified | G2/M phase cell cycle arrest, Apoptosis induction | nih.gov |
| DCQ | T-84 (Colon) | Not specified | Apoptosis induction, Decreased Bcl-2, Increased Bax | nih.gov |
| AMQ | T-84 (Colon) | Not specified | G2/M phase cell cycle arrest | nih.gov |
Antimicrobial Action Mechanisms Against Bacterial Strains and Fungi
The 12H-quinoxalino[2,3-b] nih.govresearchgate.netbenzoxazine scaffold combines the structural features of both quinoxalines and benzoxazines, both of which are known to be present in compounds with significant antimicrobial properties. While specific mechanistic studies on the fused system are limited, the modes of action for its parent heterocyclic structures provide insight into its potential antimicrobial mechanisms.
For the broader class of 1,4-benzoxazin-3-one derivatives, a proposed mechanism of antibacterial action involves the disruption and damage of the bacterial cell wall nih.gov. Scanning electron microscopy (SEM) analysis of bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) treated with active benzoxazinone compounds revealed significant morphological changes, including corrugated and broken cells nih.gov. This observation suggests that the compounds compromise the integrity of the cell envelope, leading to bacterial death nih.gov.
Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have been shown to exert their antibacterial effects through the generation of reactive oxygen species (ROS). These compounds are bioreductive, meaning they are activated under hypoxic conditions, which are common in bacterial environments. This activation leads to the production of ROS and hydroxyl radicals, which cause oxidative damage to critical cellular components, including DNA, lipids, and proteins, ultimately resulting in cell death.
In the realm of antifungal activity, various derivatives of both benzoxazines and quinoxalines have shown promise nih.govresearchgate.net. Some 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have demonstrated notable activity against a range of phytopathogenic fungi, including Gibberella zeae and Phytophthora infestans nih.gov. Similarly, certain quinoxaline 1,4-di-N-oxide derivatives have exhibited potent antifungal activity against strains like Aspergillus fumigatus researchgate.net. While the precise molecular targets are still under investigation, it is hypothesized that these compounds may interfere with fungal cell wall synthesis or disrupt membrane integrity, similar to their antibacterial counterparts. Docking studies of some quinoxaline derivatives have suggested the MurF enzyme, which is involved in the biosynthesis of peptidoglycan, as a potential target researchgate.net.
The table below summarizes the antimicrobial activity of selected compounds from the parent quinoxaline and benzoxazine families.
Table 2: Antimicrobial Activity of Selected Quinoxaline and Benzoxazine Derivatives
| Compound Class | Tested Organism(s) | Activity/Observation | Potential Mechanism | Reference |
|---|---|---|---|---|
| Propanolamine 1,4-benzoxazin-3-ones | Xanthomonas oryzae pv. oryzae | Good in vivo antibacterial activity | Damage to bacterial cell walls | nih.gov |
| Quinoxaline 1,4-di-N-oxides | Aspergillus fumigatus, Streptococcus pneumonia | MIC as low as 0.24 µg/ml and 0.12 µg/ml respectively | Not specified | researchgate.net |
| 1,4-benzoxazin-3-one acylhydrazones | Gibberella zeae, Pellicularia sasakii | Good to moderate antifungal activity | Not specified | nih.gov |
| Symmetrically disubstituted quinoxalines | Staphylococcus aureus, Bacillus subtilis | Significant antibacterial activity | Not specified | nih.gov |
Photochemical and Photobiological Interactions
Photoinduced Biological Effects and Sensitization in Biological Systems
The extended π-conjugated system of the 12H-quinoxalino[2,3-b] nih.govresearchgate.netbenzoxazine scaffold suggests a potential for interaction with light, which could lead to photoinduced biological effects. This area of study is critical for applications such as photodynamic therapy (PDT), a treatment modality that uses a photosensitizing agent, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill cancer cells and other pathogenic cells nih.gov.
While direct photobiological studies on 12H-quinoxalino[2,3-b] nih.govresearchgate.netbenzoxazine are not extensively reported, research on related heterocyclic systems provides a basis for their potential as photosensitizers. The sulfur-containing analog, 12H-quinoxalino-[2,3-b] nih.govresearchgate.net-benzothiazine, has been investigated for its photochemical properties, particularly as a sensitizer for polymerization processes activated by visible light researchgate.net. These studies confirm that the core structure can absorb light in the visible spectrum and participate in photoinduced electron transfer processes researchgate.net.
For a compound to be an effective photosensitizer in a biological context, it must be able to absorb light (typically in the visible or near-infrared range) and transfer that energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) or other ROS. This process, known as a Type II photochemical reaction, is the primary mechanism of cell killing in PDT nih.gov. The ability of quinoxaline-based dyes to act as photosensitizers has been explored, demonstrating that upon excitation, they can initiate chemical reactions through photoinduced electron transfer researchgate.net.
The potential for 12H-quinoxalino[2,3-b] nih.govresearchgate.netbenzoxazine analogs to act as photosensitizers would depend on several factors, including their absorption spectrum, the quantum yield of triplet state formation, and the efficiency of energy transfer to molecular oxygen. The introduction of various substituents onto the core ring system could modulate these photophysical properties, potentially optimizing them for biological applications. Future research is necessary to fully explore the photoinduced biological effects of this class of compounds and to determine their efficacy as sensitizers in biological systems for therapies like PDT.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The future of synthesizing 12H-quinoxalino[2,3-b] osi.lvmdpi.combenzoxazine (B1645224) and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. osi.lvmdpi.comrsc.orgnih.gov Current research emphasizes the move away from harsh reaction conditions and hazardous reagents towards more environmentally benign and atom-economical processes.
Emerging trends in this area include:
One-Pot and Multicomponent Reactions (MCRs): These approaches are gaining traction as they minimize waste by combining several synthetic steps into a single operation without isolating intermediates. osi.lv The development of novel MCRs for the direct construction of the quinoxalinobenzoxazine core from simple, readily available starting materials is a key research focus.
Catalyst-Free and Metal-Free Synthesis: To circumvent the toxicity and cost associated with heavy metal catalysts, transition-metal-free protocols are being actively explored. semanticscholar.org This includes organocatalytic methods and reactions that proceed under thermal or microwave-assisted conditions without any catalyst. semanticscholar.org
Green Solvents and Solvent-Free Conditions: The replacement of traditional volatile organic compounds with greener alternatives like water, ethanol, or polyethylene glycol (PEG) is a critical aspect of sustainable synthesis. mdpi.comsemanticscholar.orgresearchgate.net Furthermore, performing reactions under solvent-free conditions represents an ideal scenario for minimizing environmental impact. tuni.fi
Acceptorless Dehydrogenative Coupling (ADC): This strategy utilizes substrates like alcohols to form N-heterocycles, producing only hydrogen and water as byproducts, representing a highly atom-efficient and sustainable approach. rsc.org
| Synthetic Strategy | Key Advantages | Representative Green Solvents |
| Multicomponent Reactions | Atom economy, reduced waste, simplified procedures | Water, Ethanol |
| Metal-Free Catalysis | Lower toxicity, cost-effectiveness, easier purification | N/A (Organocatalysts used) |
| Solvent-Free Reactions | Minimal environmental impact, high efficiency | N/A |
| Acceptorless Dehydrogenative Coupling | Forms benign byproducts (H2O, H2), high atom economy | Alcohols (as reactant/solvent) |
Advanced Spectroscopic and Imaging Techniques for Real-time Studies of Molecular Dynamics
Understanding the intricate molecular dynamics and photoinduced processes of 12H-quinoxalino[2,3-b] osi.lvmdpi.combenzoxazine derivatives is crucial for optimizing their performance in various applications. Future research will increasingly rely on sophisticated spectroscopic techniques capable of probing these processes on ultrafast timescales.
Femtosecond transient absorption spectroscopy (fs-TA) is a powerful tool for elucidating the excited-state dynamics of molecules. beilstein-journals.orgnih.gov By monitoring the absorption changes of a sample after excitation with an ultrashort laser pulse, researchers can track the formation and decay of transient species, such as excited states and radical intermediates, on femtosecond to microsecond timescales. beilstein-journals.orgnih.gov This will be instrumental in understanding the photophysical pathways that govern the fluorescence and photochemical behavior of quinoxalinobenzoxazine-based materials, which is vital for their application in organic electronics and as photosensitizers.
Moreover, the application of advanced Electron Paramagnetic Resonance (EPR) spectroscopy, particularly the spin trapping technique, will continue to be important for identifying and quantifying reactive oxygen species (ROS) and other radical intermediates generated upon photoexcitation of these heterocyclic compounds. semanticscholar.org This is particularly relevant for assessing their photostability and potential applications in photodynamic therapy.
Integration of Computational and Experimental Approaches for Rational Molecular Design
The synergy between computational modeling and experimental synthesis is revolutionizing the discovery of new materials and therapeutic agents. ijfmr.comijfmr.com For the 12H-quinoxalino[2,3-b] osi.lvmdpi.combenzoxazine scaffold, in silico methods are becoming indispensable for predicting molecular properties and guiding synthetic efforts.
Density Functional Theory (DFT) calculations are routinely used to investigate the electronic structure, spectroscopic properties (UV-Vis, NMR), and frontier molecular orbital (HOMO-LUMO) energies of quinoxaline (B1680401) and benzoxazine derivatives. scispace.commdpi.comresearchgate.net This theoretical insight helps rationalize experimental observations and predict the impact of structural modifications on the material's optical and electronic characteristics. scispace.com
In the realm of medicinal chemistry, molecular docking simulations are employed to predict the binding affinity and orientation of quinoxalinobenzoxazine derivatives within the active sites of biological targets, such as protein kinases. johnshopkins.edunih.govnih.gov This computational screening allows for the prioritization of candidate molecules for synthesis, saving time and resources. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process. johnshopkins.edunih.gov This integrated approach facilitates a more rational and efficient design of novel, potent, and safe therapeutic agents. ijfmr.comijfmr.com
| Computational Method | Application in Research | Predicted Properties |
| Density Functional Theory (DFT) | Materials Science, Spectroscopy | Electronic structure, UV-Vis spectra, HOMO/LUMO energies |
| Molecular Docking | Drug Discovery | Binding affinity, protein-ligand interactions |
| ADME/Toxicity Prediction | Drug Discovery | Pharmacokinetics, safety profile |
Exploration of New Applications in Materials Science and Bio-Imaging Technologies
The unique photophysical properties of the 12H-quinoxalino[2,3-b] osi.lvmdpi.combenzoxazine core make it a promising candidate for advanced materials and bio-imaging applications. The extended π-conjugated system often leads to strong absorption in the visible region and tunable fluorescence emission.
In materials science , derivatives of this scaffold are being investigated for their potential in organic electronics. rsc.org Their thermal stability and electrochemical properties suggest utility as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. researchgate.netresearchgate.net Future work will focus on fine-tuning the electronic properties through strategic functionalization to enhance device performance and efficiency.
In bio-imaging , the development of fluorescent probes based on the quinoxalinobenzoxazine scaffold is an exciting frontier. researchgate.net The general principle involves creating derivatives that exhibit a change in their fluorescence properties (e.g., "turn-on" or ratiometric response) upon selectively binding to a specific biomolecule or analyte. crimsonpublishers.comnih.govmdpi.com Inspired by the success of related quinoline- and quinazoline-based probes, future research will aim to develop sensors for specific ions, reactive oxygen species, and biologically important molecules, enabling their visualization in living cells and tissues. crimsonpublishers.comnih.govnih.gov
Deeper Understanding of Complex Biological Pathways and Identification of Novel Molecular Targets
The quinoxaline and benzoxazine moieties are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govbenthamscience.comnih.gov Derivatives of the fused 12H-quinoxalino[2,3-b] osi.lvmdpi.combenzoxazine system are being actively investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govnih.gov
Future research will focus on:
Elucidating Mechanisms of Action: Moving beyond preliminary screening, detailed biochemical and cellular assays will be required to understand precisely how these compounds exert their biological effects. This includes identifying the specific kinases or other enzymes they inhibit and the downstream signaling pathways they modulate.
Identifying Novel Molecular Targets: While kinases are a major focus, computational target prediction and chemoproteomics approaches may reveal previously unknown biological targets for this scaffold. johnshopkins.edu This could open up new therapeutic avenues for a range of diseases.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the quinoxalinobenzoxazine core influence biological activity is crucial for optimizing potency and selectivity. nih.gov This involves the synthesis and evaluation of focused libraries of compounds to build comprehensive SAR models.
| Target Class | Therapeutic Area | Example |
| Protein Kinases | Cancer, Inflammation | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) nih.gov |
| DNA-related enzymes | Cancer | Topoisomerase |
| Various | Antimicrobial | DNA Gyrase johnshopkins.edu |
Development of Multi-Functional 12H-Quinoxalino[2,3-b]osi.lvmdpi.combenzoxazine-Based Systems
A forward-looking trend in medicinal chemistry and materials science is the creation of multi-functional or hybrid molecules that combine multiple properties or activities within a single chemical entity. nih.gov The 12H-quinoxalino[2,3-b] osi.lvmdpi.combenzoxazine scaffold provides a robust and versatile platform for the development of such systems.
One approach is molecular hybridization , where the quinoxalinobenzoxazine core is covalently linked to other pharmacophores to create agents that can interact with multiple biological targets simultaneously. nih.govnih.gov This strategy is being explored to develop dual-action anticancer agents or to overcome drug resistance mechanisms. For example, conjugating the quinoxaline moiety with isoxazole and piperazine has been investigated to create new EGFR-targeting agents. nih.gov
Another avenue is the development of "theranostic" agents, which combine therapeutic and diagnostic capabilities. A fluorescent quinoxalinobenzoxazine derivative with anticancer activity could potentially be used to both visualize and treat tumors. This integration of functions holds immense promise for personalized medicine.
Q & A
Basic: What are the standard synthetic routes for preparing 12H-quinoxalino[2,3-b][1,4]benzoxazine derivatives?
The synthesis typically involves condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors under acidic or thermal conditions. For example, a regiospecific approach employs the treatment of 3-imino-N,5-diphenyl-3H,5H-2-phenazinamine with N-phenyl-1,2-benzenediamine and mineral acid in refluxing benzoic acid, yielding 5,7-disubstituted isomers with high regiocontrol . Basic protocols may also adapt methods from quinoxaline syntheses, such as cyclocondensation of o-phenylenediamine with benzil in alcoholic solvents, though modifications are required to incorporate the benzoxazine moiety .
Basic: How can spectroscopic techniques characterize the regioisomeric purity of quinoxalino-benzoxazine derivatives?
Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for distinguishing regioisomers. For instance, the chemical shift of protons adjacent to nitrogen atoms in the quinoxaline ring varies significantly between 5,7- and 5,12-disubstituted isomers due to differences in electronic environments . High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm molecular identity and crystal packing, which can differ markedly between isomers .
Advanced: What strategies address regiospecific challenges in synthesizing 5,7-disubstituted quinoxalino[2,3-b]phenazine analogs?
Regiospecificity is achieved through careful control of reaction stoichiometry and acid catalysis. For example, using two equivalents of mineral acid during reflux promotes the formation of 5,7-DPQP (5,7-diphenylquinoxalino[2,3-b]phenazine) over its 5,12-isomer. Chromatographic separation (e.g., column chromatography with silica gel) is often necessary post-synthesis due to the propensity of isomer co-formation. Recent advances employ computational modeling to predict reaction pathways and optimize conditions for regioselectivity .
Advanced: How do substituents affect the photophysical properties of quinoxalino-benzoxazine derivatives in cationic photopolymerization?
Electron-donating substituents (e.g., alkoxy groups) enhance photosensitizing efficiency by lowering the triplet-state energy, enabling visible-light activation. For instance, 12H-quinoxalino[2,3-b][1,4]benzothiazine derivatives with extended conjugation exhibit strong absorption at 400–500 nm, facilitating their use as visible-light photoinitiators. Time-resolved fluorescence spectroscopy and electron paramagnetic resonance (EPR) are used to correlate substituent effects with radical generation rates .
Advanced: What computational methods predict the electronic structure and zwitterionic behavior of quinoxalino-benzoxazine systems?
Density functional theory (DFT) calculations reveal that the zwitterionic ground state in 5,7-diphenyl derivatives arises from intramolecular charge transfer between the electron-rich phenazine and electron-deficient quinoxaline moieties. Solvent effects (e.g., polar aprotic solvents) stabilize the zwitterionic form, as shown by molecular dynamics simulations. These insights guide the design of derivatives with tailored redox properties for optoelectronic applications .
Advanced: How can researchers resolve contradictory fluorescence data between quinoxalino-benzoxazine isomers?
Contradictions often stem from differences in isomer electronic configurations. For example, 5,12-DPQP exhibits strong fluorescence due to a planar structure favoring π-π* transitions, while 5,7-DPQP’s non-planar geometry quenches fluorescence. Time-dependent DFT (TD-DFT) and transient absorption spectroscopy help dissect these effects by modeling excited-state dynamics. Experimental validation via solvent polarity studies (e.g., acid-induced protonation) can also modulate fluorescence outcomes .
Advanced: What in vitro models assess the neuroprotective potential of 1,4-benzoxazine derivatives?
Primary neuronal cultures exposed to oxidative stress (e.g., HO or glutamate) are used to evaluate neuroprotection. Compounds like novel 1,4-benzoxazines are screened for their ability to reduce reactive oxygen species (ROS) using fluorogenic dyes (e.g., DCFH-DA). Mechanistic studies often involve Western blotting to measure apoptosis markers (e.g., caspase-3) and mitochondrial membrane potential assays. Promising candidates are further tested in transgenic animal models of neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
